3-Methoxybutyl 2H-chromene-3-carboxylate
Description
3-Methoxybutyl 2H-chromene-3-carboxylate is a chromene derivative characterized by a 2H-chromene core substituted with a carboxylate ester group at position 3 and a 3-methoxybutyl chain as the esterifying alcohol. Chromenes, particularly 2H-chromene derivatives, are recognized for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties . The compound’s structure combines the electron-donating methoxy group (–OCH₃) with a flexible butyl chain, which may enhance solubility and bioavailability compared to shorter-chain analogs .
The methoxybutyl group likely contributes to unique physicochemical properties, such as increased lipophilicity, which could improve membrane permeability in biological systems .
Properties
Molecular Formula |
C15H18O4 |
|---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
3-methoxybutyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-11(17-2)7-8-18-15(16)13-9-12-5-3-4-6-14(12)19-10-13/h3-6,9,11H,7-8,10H2,1-2H3 |
InChI Key |
ZJBMUTJFVNOCNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOC(=O)C1=CC2=CC=CC=C2OC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxybutyl 2H-chromene-3-carboxylate typically involves the formation of the chromene ring followed by esterification. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a malonate ester in the presence of a base to form the chromene ring . The reaction conditions often include the use of piperidine as a catalyst and solvents like ethanol or acetonitrile.
Industrial Production Methods
In industrial settings, the production of 3-Methoxybutyl 2H-chromene-3-carboxylate may involve large-scale Knoevenagel condensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxybutyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted chromene derivatives depending on the reagents used.
Scientific Research Applications
3-Methoxybutyl 2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 3-Methoxybutyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anticancer properties, it may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Substituent Impact :
- Electron-donating groups (e.g., –OCH₃) : Enhance antioxidant activity by stabilizing radical intermediates. For example, methoxy-substituted chromenes exhibit superior DPPH radical scavenging (e.g., compound 90 in ) .
- Electron-withdrawing groups (e.g., –Cl, –CF₃) : Reduce antioxidant efficacy but may improve stability or alter pharmacological targets. Chlorinated analogs are often explored for antimicrobial or anticancer applications .
Physicochemical Properties
- Melting Points : Ethyl esters with propargyloxy groups (e.g., 4e in ) melt at 122–124°C, while halogenated analogs (e.g., 4d) have higher m.p. (131–134°C) due to increased polarity .
- Solubility : Methoxybutyl esters are predicted to be more soluble in organic solvents (e.g., DMSO) than methyl/ethyl analogs, facilitating drug formulation .
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